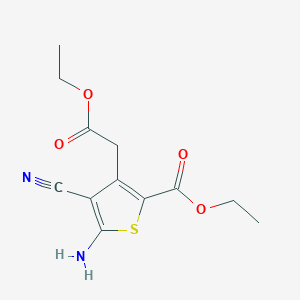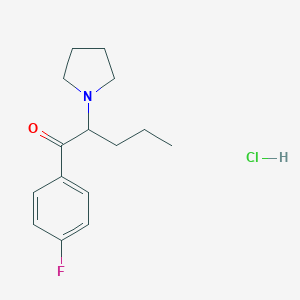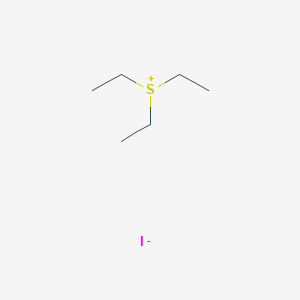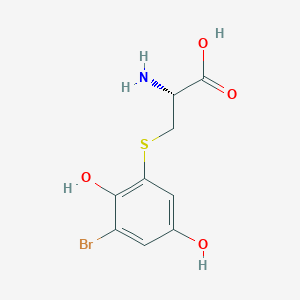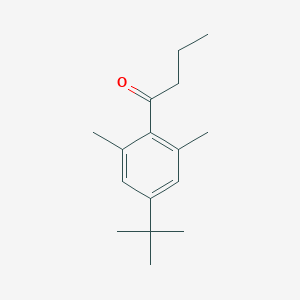
4'-tert-Butyl-2',6'-dimethylbutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-tert-Butyl-2',6'-dimethylbutyrophenone, also known as TBB, is a photoinitiator that is commonly used in polymerization reactions. It is a type of organic compound that is often used in the production of plastics, adhesives, and coatings. TBB has a unique chemical structure that allows it to absorb light energy and initiate a chain reaction that leads to the formation of a polymer.
Mécanisme D'action
4'-tert-Butyl-2',6'-dimethylbutyrophenone works by absorbing light energy and initiating a chain reaction that leads to the formation of a polymer. When exposed to UV light, 4'-tert-Butyl-2',6'-dimethylbutyrophenone undergoes a photochemical reaction that generates free radicals. These free radicals then react with monomers to form a polymer.
Effets Biochimiques Et Physiologiques
4'-tert-Butyl-2',6'-dimethylbutyrophenone is not known to have any significant biochemical or physiological effects. However, it is important to handle 4'-tert-Butyl-2',6'-dimethylbutyrophenone with care, as it can be toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
4'-tert-Butyl-2',6'-dimethylbutyrophenone has several advantages as a photoinitiator in lab experiments. It has a high efficiency for initiating polymerization reactions, and it can be activated by a wide range of wavelengths of light. 4'-tert-Butyl-2',6'-dimethylbutyrophenone is also compatible with a wide range of monomers and can be used in a variety of polymerization reactions.
However, 4'-tert-Butyl-2',6'-dimethylbutyrophenone also has some limitations. It can be expensive to produce, and it can be difficult to remove from the final product. 4'-tert-Butyl-2',6'-dimethylbutyrophenone can also be sensitive to oxygen and moisture, which can reduce its efficiency as a photoinitiator.
Orientations Futures
There are several potential future directions for research on 4'-tert-Butyl-2',6'-dimethylbutyrophenone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new photoinitiators that have improved efficiency and stability. Finally, there is a growing interest in the use of 4'-tert-Butyl-2',6'-dimethylbutyrophenone and other photoinitiators in 3D printing and other additive manufacturing technologies.
Méthodes De Synthèse
4'-tert-Butyl-2',6'-dimethylbutyrophenone can be synthesized through a variety of methods, including Friedel-Crafts acylation, Grignard reaction, and oxidation of the corresponding alcohol. The most common method of synthesis involves the reaction of 4-tert-butylphenol with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Applications De Recherche Scientifique
4'-tert-Butyl-2',6'-dimethylbutyrophenone has a wide range of applications in scientific research, particularly in the field of polymer chemistry. It is commonly used as a photoinitiator in the production of polymers and resins. 4'-tert-Butyl-2',6'-dimethylbutyrophenone is also used in the synthesis of dendrimers, which are highly branched, tree-like molecules that have a wide range of applications in materials science, drug delivery, and imaging.
Propriétés
Numéro CAS |
1703-90-8 |
|---|---|
Nom du produit |
4'-tert-Butyl-2',6'-dimethylbutyrophenone |
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
1-(4-tert-butyl-2,6-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C16H24O/c1-7-8-14(17)15-11(2)9-13(10-12(15)3)16(4,5)6/h9-10H,7-8H2,1-6H3 |
Clé InChI |
AXVCLVJCZWBTJZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
SMILES canonique |
CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
Autres numéros CAS |
1703-90-8 |
Synonymes |
4'-tert-butyl-2',6'-dimethylbutyrophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



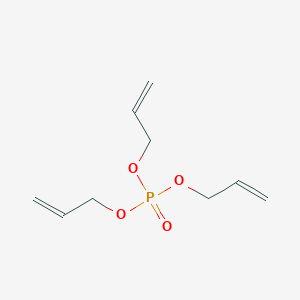
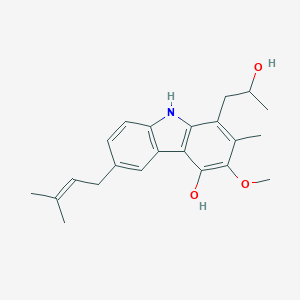
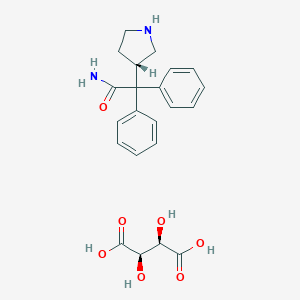
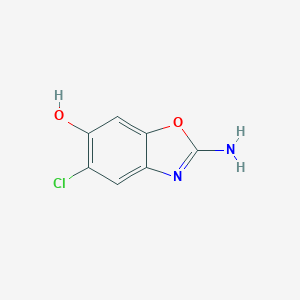
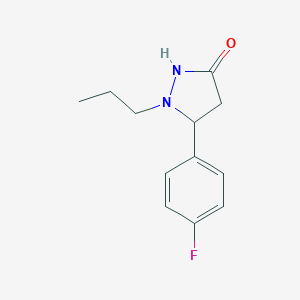
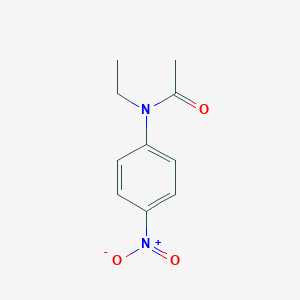
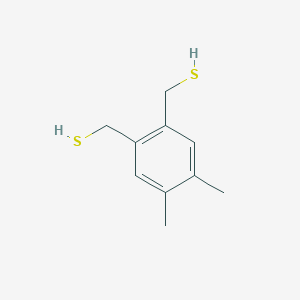
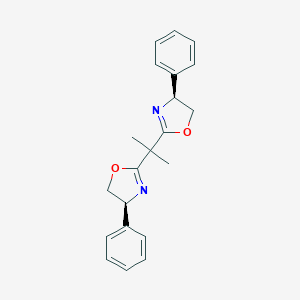
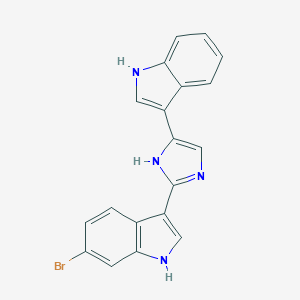
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
